3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1251687-80-5 |
|---|---|
Molecular Formula |
C25H22N4O5S |
Molecular Weight |
490.53 |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-32-17-11-9-16(10-12-17)29-24(30)22-19(13-14-35-22)28(25(29)31)15-21-26-23(27-34-21)18-7-5-6-8-20(18)33-4-2/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
AJPZRPZRUVFAPI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . Specifically, it targets the EGFRL858R/T790M mutant, which is a common mutation found in non-small cell lung cancer (NSCLC).
Mode of Action
The compound interacts with its target by inhibiting the EGFR tyrosine kinase. This inhibition is selective for the EGFRL858R/T790M mutant, with an IC50 value less than 250 nM, while the inhibition of the wild type EGFR is significantly less (IC50 > 10000 nM).
Biochemical Pathways
The compound affects the EGFR signaling pathway. By inhibiting the EGFR tyrosine kinase, it prevents the activation of downstream signaling pathways, including the ERK pathway. This results in the inhibition of cell growth and proliferation.
Result of Action
The compound has been shown to have a good growth inhibitory effect on cancer cell lines. Specifically, it can significantly inhibit colony formation, wound healing, and the expression of phosphorylated EGFR (p-EGFR) and its downstream phosphorylated ERK (p-ERK) in EGFRL858R/T790M H1975 lung cancer cells.
Biological Activity
The compound 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Thieno[3,2-d]pyrimidine core : Known for various biological activities.
- Oxadiazole moiety : Associated with antimicrobial and anticancer properties.
- Ethoxyphenyl groups : May enhance lipophilicity and biological activity.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine and oxadiazole components suggest multiple potential mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation or inflammation.
- Receptor Modulation : It could interact with various receptors, potentially acting as an agonist or antagonist.
- Disruption of Biochemical Pathways : By targeting key enzymes or receptors, the compound could disrupt critical metabolic pathways.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has been shown to suppress the proliferation of non-small cell lung cancer cells in both 2D and 3D cultures, indicating its potential as an anticancer agent .
- Mechanistic Insights : Binding to the active site of specific enzymes involved in cancer progression has been observed, leading to inhibition of their activity .
Antimicrobial Activity
The oxadiazole component is linked to antimicrobial effects:
- Broad Spectrum Activity : Compounds containing oxadiazole rings have demonstrated antibacterial and antifungal activities against various pathogens .
- Case Studies : Certain derivatives were found to inhibit Mycobacterium bovis BCG effectively, showcasing their potential in treating tuberculosis .
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:
- Solubility and Stability : Some derivatives have shown favorable solubility and stability profiles, which are essential for effective drug formulation .
- Bioavailability : Compounds with modifications in their structure have exhibited improved bioavailability and pharmacokinetic properties .
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy Study :
- Antimicrobial Research :
Scientific Research Applications
Research indicates that compounds with similar structures often exhibit diverse biological activities including:
- Anticancer Activity : Compounds derived from thieno[3,2-d]pyrimidines have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines .
- Anti-inflammatory Effects : The oxadiazole derivatives are noted for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling .
- Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains and fungi. The structural features may enhance membrane permeability and interaction with microbial targets .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione :
- Anticancer Studies : A study published in Medicinal Chemistry highlighted the synthesis of oxadiazole-based compounds that demonstrated promising anticancer activity in vitro against various cancer cell lines. These studies suggest that structural modifications can enhance efficacy against specific tumor types .
- Metabolic Disorders : Another research effort focused on the dual inhibition of acetyl-CoA carboxylase (ACC) and PPARs. This suggests that modifications in oxadiazoles could lead to effective treatments for metabolic disorders such as obesity and diabetes .
- Antimicrobial Research : Research has shown that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential application of these compounds in developing new antimicrobial agents .
Q & A
Basic: What are the optimal reaction conditions for synthesizing the thieno[3,2-d]pyrimidine core in this compound?
The synthesis of the thieno[3,2-d]pyrimidine core typically involves cyclization reactions under controlled conditions. Key steps include:
- Cyclization temperature : 80–100°C in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to promote ring closure .
- Catalysts : Use of Lewis acids like ZnCl₂ or SnCl₄ to enhance reaction efficiency .
- Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .
Methodological Note : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization at 254 nm to detect intermediates .
Advanced: How do substituent positions (e.g., 4-ethoxy vs. 2-ethoxy on phenyl rings) influence bioactivity?
The ethoxy group’s position on phenyl rings affects steric hindrance and electronic interactions with biological targets:
- 4-Ethoxyphenyl : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinases) due to planar orientation .
- 2-Ethoxyphenyl : Introduces steric bulk, potentially reducing binding affinity but improving metabolic stability .
Experimental Design :
Synthesize analogs with positional isomerism (e.g., 3-ethoxy, 4-ethoxy).
Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase) .
Validate via molecular docking (software: AutoDock Vina) to correlate substituent position with binding energy .
Basic: What analytical techniques are critical for characterizing this compound’s purity?
- High-performance liquid chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .
- Nuclear magnetic resonance (NMR) : Confirm structure via ¹H/¹³C NMR, focusing on:
- Thieno[3,2-d]pyrimidine protons (δ 7.8–8.3 ppm) .
- Oxadiazole methylene protons (δ 4.5–5.0 ppm) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: How can researchers resolve contradictions in reported biological activity data for similar analogs?
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Standardized assay protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) .
- Structure-activity relationship (SAR) clustering : Group analogs by substituent patterns to identify outliers .
- Meta-analysis : Cross-reference data from multiple studies (e.g., conflicting IC₅₀ values for kinase inhibition) using tools like RevMan .
Basic: What solvents and catalysts are optimal for introducing the oxadiazole moiety?
- Solvent : Toluene or dichloromethane (DCM) for oxadiazole cyclization .
- Catalyst : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) to promote dehydration .
Key Step : React 2-ethoxyphenyl amidoxime with methylthioacetate at 60°C for 12 hours to form the oxadiazole ring .
Advanced: What computational methods predict this compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- LogP (optimal range: 2–4 for blood-brain barrier penetration) .
- Cytochrome P450 inhibition (risk of drug-drug interactions) .
- Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., 100 ns trajectories in GROMACS) to assess residence time .
Basic: How is the thieno[3,2-d]pyrimidine scaffold functionalized with ethoxyphenyl groups?
- Nucleophilic substitution : React thieno[3,2-d]pyrimidine bromide with 4-ethoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during functionalization .
Advanced: What mechanistic hypotheses explain this compound’s anti-inflammatory activity?
Proposed mechanisms include:
- COX-2 inhibition : Competitive binding to the arachidonic acid pocket, validated via COX-2 enzyme assays (IC₅₀ comparison with celecoxib) .
- NF-κB pathway modulation : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (ELISA) .
Contradiction Alert : Some analogs show COX-2 selectivity, while others exhibit dual COX/LOX inhibition—screen via fluorescence polarization assays .
Basic: What safety precautions are required when handling intermediates during synthesis?
- Toxic intermediates : Use fume hoods for steps involving SnCl₄ (corrosive) or PPA (hygroscopic) .
- Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .
Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?
- Substituent scanning : Replace ethoxy with methoxy, chloro, or fluoro groups to modulate lipophilicity .
- Bioisosteric replacement : Substitute oxadiazole with 1,2,3-triazole to improve metabolic stability (click chemistry approach) .
Data Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
